![molecular formula C17H20N2O3 B4962642 N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide
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Overview
Description
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide, also known as F13714, is a novel compound that has gained significant attention in the field of neuroscience research. This compound has shown promising results in various studies, indicating its potential as a therapeutic agent for the treatment of several neurological disorders.
Mechanism of Action
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide acts as a selective serotonin 5-HT1A receptor agonist, which plays a crucial role in regulating mood, anxiety, and cognition. By binding to these receptors, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide increases the release of serotonin, a neurotransmitter that is responsible for regulating mood and anxiety.
Biochemical and physiological effects:
Studies have reported that N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide has several biochemical and physiological effects, including increased neuronal survival, improved synaptic plasticity, and enhanced neurogenesis. N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide in lab experiments is its high selectivity and specificity towards serotonin 5-HT1A receptors. This allows researchers to study the effects of serotonin signaling on various neurological processes. However, one of the limitations of using N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide. One potential direction is to investigate its effects on other serotonin receptors, such as 5-HT2A and 5-HT2C, which are also implicated in various neurological disorders. Another future direction is to explore the potential of N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide as a therapeutic agent for other diseases, such as cancer and cardiovascular disease, which have been linked to serotonin signaling. Overall, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide has shown great promise as a novel compound for the treatment of various neurological disorders, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide involves a multi-step process that includes the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 3-bromopropylamine to form an intermediate compound. This intermediate is then reacted with 2,3-dihydro-1-benzofuran-5-carboxylic acid to form the final product, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide.
Scientific Research Applications
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Several studies have reported its efficacy in treating depression, anxiety, and cognitive impairment. N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide has also shown promising results in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-15(12(2)22-19-11)4-3-8-18-17(20)14-5-6-16-13(10-14)7-9-21-16/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZCSWINBHGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide |
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